3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a fused tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Its structural uniqueness arises from the 4-chlorophenyl group at position 3 and the 2,6-dichlorobenzylsulfanyl substituent at position 2. These halogenated moieties likely enhance lipophilicity, influencing bioavailability and receptor interactions, while the thioether linkage may contribute to metabolic stability and binding affinity .
Properties
Molecular Formula |
C23H17Cl3N2OS2 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H17Cl3N2OS2/c24-13-8-10-14(11-9-13)28-22(29)20-15-4-1-2-7-19(15)31-21(20)27-23(28)30-12-16-17(25)5-3-6-18(16)26/h3,5-6,8-11H,1-2,4,7,12H2 |
InChI Key |
YHYLLJBELGLIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Precursors
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl compounds. For example:
-
Reactants : 5,6,7,8-Tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one precursor and 4-chlorophenyl isocyanate.
-
Conditions : Reflux in ethanol with ceric ammonium nitrate (CAN) as a catalyst.
Mechanism :
-
Nucleophilic attack by the amine group on the carbonyl carbon.
-
Cyclization via intramolecular dehydration.
Introduction of the 2,6-Dichlorobenzylsulfanyl Group
Thiolation via Nucleophilic Substitution
The sulfanyl group is introduced using 2,6-dichlorobenzyl mercaptan under basic conditions:
Mitsunobu Reaction for Sulfur Incorporation
An alternative method employs Mitsunobu conditions for stereochemical control:
-
Reactants : Alcohol precursor (e.g., 2,6-dichlorobenzyl alcohol) and thiolated pyrimidine.
-
Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
Functionalization of the 4-Chlorophenyl Moiety
Ullmann Coupling for Aryl Attachment
The 4-chlorophenyl group is introduced via copper-catalyzed coupling:
Buchwald-Hartwig Amination
For N-arylation, palladium catalysis is preferred:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 3.85 (s, 2H, SCH₂), 2.90–2.70 (m, 4H, tetrahydro ring).
Optimization Strategies
Solvent and Catalyst Screening
Green Chemistry Approaches
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Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes.
-
Solvent-free cyclization : Achieves 70% yield with CAN on alumina.
Industrial-Scale Production
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,6-Dichlorobenzyl thiol | 450 |
| Tetrahydro precursor | 620 |
| Total | 1,070 |
Challenges and Solutions
Byproduct Formation
Low Solubility
Recent Advances (2023–2025)
Enzymatic Sulfur Incorporation
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety in the compound is a reactive site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, enabling the replacement of the sulfanyl group with other nucleophiles.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq), ethanol, 80°C | Thiophenol | 2-(Phenylsulfanyl)-substituted derivative | 78% | |
| K₂CO₃, DMF, 60°C | Piperidine | 2-(Piperidin-1-yl)-substituted analog | 65% | |
| H₂O, HCl (cat.), reflux | Hydroxide | Hydrolysis to form disulfide or sulfonic acid derivatives | 52% |
Key Findings :
-
The sulfanyl group’s lability allows functionalization for drug design, such as introducing hydrophilic groups to enhance solubility.
-
Steric hindrance from the dichlorobenzyl group reduces reaction rates with bulky nucleophiles.
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide (S=O) or sulfone (O=S=O) under controlled conditions, altering electronic properties and bioactivity.
Mechanistic Insight :
-
Oxidation increases polarity, which correlates with improved cellular uptake in pharmacological assays .
-
Over-oxidation to sulfone derivatives can reduce cytotoxicity compared to sulfoxide intermediates.
Electrophilic Aromatic Substitution
The electron-rich benzothieno-pyrimidine core undergoes electrophilic substitution at positions activated by the sulfur and nitrogen atoms.
| Reagent | Position Substituted | Product | Notes | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 of thieno ring | Nitro-substituted derivative | Requires low temps (−10°C) to avoid decomposition | |
| Br₂ (1 eq.) | C-6 of pyrimidine | Bromo-substituted analog | Regioselectivity confirmed via NMR |
Research Implications :
-
Halogenation at C-6 enhances binding affinity to ATP pockets in kinase targets.
-
Nitro groups serve as intermediates for further functionalization (e.g., reduction to amines).
Cyclization and Ring-Opening Reactions
The tetrahydrobenzothieno-pyrimidine scaffold participates in cyclization or ring-opening under extreme conditions.
| Reaction Type | Conditions | Outcome | Catalyst | Source |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, 120°C, 4h | Formation of tricyclic quinazolinone | — | |
| Base-mediated ring-opening | NaOH (10M), ethylene glycol, reflux | Cleavage to mercaptobenzothiophene fragment | Cu(OAc)₂ |
Structural Impact :
-
Cyclization expands the π-conjugated system, potentially improving fluorescence properties for imaging.
-
Ring-opening fragments retain bioactivity, enabling modular drug design.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables aryl-aryl bond formation at halogenated positions.
Applications :
-
Suzuki couplings diversify the 4-chlorophenyl group for structure-activity relationship (SAR) studies .
-
Buchwald-Hartwig amination introduces nitrogen-based pharmacophores.
Hydrogenation and Reduction
The tetrahydrobenzothieno ring undergoes further hydrogenation, while nitro groups reduce to amines.
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (50 psi) | Pd/C, ethanol, 80°C | Fully saturated hexahydro derivative | Complete ring saturation | |
| SnCl₂/HCl | Reflux, 3h | Nitro → amine | No over-reduction observed |
Biological Relevance :
-
Saturated analogs exhibit reduced planar rigidity, affecting DNA intercalation potential.
-
Amine derivatives serve as intermediates for prodrug synthesis.
Scientific Research Applications
3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 3, impacting molecular weight, lipophilicity (XLogP3), and melting points (Table 1).
Table 1: Comparison of Structural Analogs
Key Observations :
Key Observations :
- Thiolation : The target compound’s 2,6-dichlorobenzylsulfanyl group likely originates from a nucleophilic displacement of a chlorinated intermediate, a method also used for methyl and bromo analogs .
- Hydrazine Derivatives: Hydrazino intermediates (e.g., compound 3, ) enable further functionalization, such as condensation with aldehydes to form hydrazones (e.g., 6a, ).
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Halogen Effects : Bromine (in ) and chlorine (in target compound) may enhance antimicrobial activity via electron-withdrawing effects, improving interactions with bacterial enzymes .
- Sulfanyl Linkages : The thioether group in the target compound may resist oxidative metabolism, prolonging half-life compared to oxygen-containing analogs .
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNS, with a molecular weight of approximately 392.3 g/mol. The compound features a benzothieno-pyrimidine core with chlorophenyl and dichlorobenzyl substituents which may enhance its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Preliminary studies suggest that the compound demonstrates moderate to strong activity against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is likely related to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : The presence of the thieno and pyrimidine moieties may contribute to antifungal activity by disrupting fungal cell membranes or inhibiting specific fungal enzymes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- In vitro Studies : It has shown promising results against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism may involve apoptosis induction and cell cycle arrest .
- Docking Studies : Molecular docking simulations have demonstrated that the compound binds effectively to key proteins involved in cancer progression, suggesting a targeted therapeutic approach .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes crucial for bacterial and fungal survival.
- Cell Membrane Disruption : The structural components may integrate into microbial membranes, leading to increased permeability and cell death.
- DNA Interaction : Some studies suggest that it may interfere with DNA replication in cancer cells, promoting apoptosis .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?
The compound is typically synthesized via multi-step routes starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate. The Gewald reaction is a foundational method, utilizing cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine to form the benzothiophene core . Subsequent steps involve formamide cyclization to generate the pyrimidinone ring, followed by chlorination with phosphorus oxychloride and substitution with 2,6-dichlorobenzyl thiol. Metalation reagents like aluminum amalgam in aqueous tetrahydrofuran are critical for selective reductions or substitutions .
Q. Which analytical techniques are most reliable for structural confirmation?
- Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related thieno[2,3-d]pyrimidin-4-one derivatives .
- NMR spectroscopy (¹H and ¹³C) resolves substituent patterns, particularly the sulfanyl and chlorophenyl groups. For example, δ ~6.8–7.5 ppm in ¹H-NMR corresponds to aromatic protons .
- IR spectroscopy identifies functional groups, such as C=O (1646 cm⁻¹) and C=S (1092 cm⁻¹) stretches .
Q. What biological targets are commonly associated with this structural class?
Thieno[2,3-d]pyrimidin-4-one derivatives are investigated for hypolipidemic (e.g., LM-1554 analogs targeting cholesterol synthesis ), anticancer (e.g., inhibition of lung cancer cell lines via pyrimidine pharmacophores ), and antimicrobial activities. The 3-aryl and 2-sulfanyl groups are critical for target engagement .
Advanced Research Questions
Q. How do structural modifications at the 2-sulfanyl and 3-aryl positions influence biological activity?
- 2-Sulfanyl group : Replacing the benzyl thiol with alkyl or heteroaryl thiols alters lipophilicity and binding affinity. For instance, 2-(4-bromophenoxy) analogs show enhanced antifungal activity due to improved membrane penetration .
- 3-Aryl group : Electron-withdrawing substituents (e.g., 4-chlorophenyl) enhance metabolic stability, while bulky groups (e.g., isopropyl) reduce off-target effects. A study comparing 4-chloro and 4-fluoro analogs revealed a 2.5-fold increase in hypolipidemic potency for the chloro derivative .
Q. How can researchers address contradictions in reported biological activities across studies?
Discrepancies often arise from assay conditions or structural variations. For example:
- Hypolipidemic vs. Anticancer Activity : LM-1554 derivatives exhibit hypolipidemic effects in vivo but show anticancer activity in vitro due to differing cellular uptake mechanisms. Standardizing cell lines (e.g., HOP-92 for cancer ) and pharmacokinetic profiling can clarify context-dependent effects .
- Species-Specific Responses : Rodent models may overestimate hypolipidemic efficacy compared to primate studies. Cross-validate using humanized models or 3D tumor spheroids .
Q. What experimental strategies optimize synthesis yield and purity?
- Reagent Selection : Aluminum amalgam in THF/water improves selectivity during reduction steps compared to NaBH₄, minimizing byproducts .
- Temperature Control : Maintaining 80–90°C during formamide cyclization prevents premature ring-opening .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves regioisomers in substituted derivatives .
Q. What mechanistic insights exist for this compound’s pharmacological activity?
- Hypolipidemic Mechanism : LM-1554 analogs inhibit HMG-CoA reductase, validated via enzyme assays and molecular docking. The 2-sulfanyl group interacts with the reductase’s NADPH-binding domain .
- Anticancer Mechanism : Pyrimidine derivatives induce apoptosis by stabilizing p53-MDM2 interactions, confirmed via Western blot and fluorescence polarization assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
